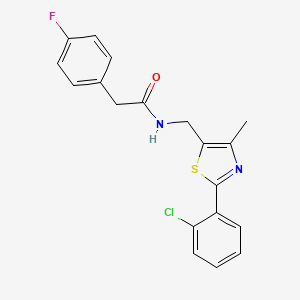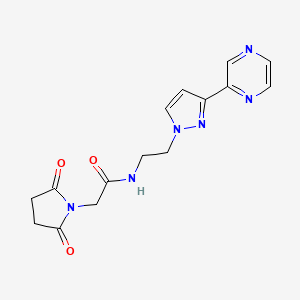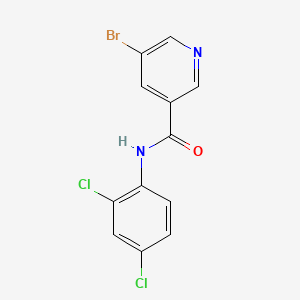
3,3-Bis(hydroxymethyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(hydroxymethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C6H12O3 It is a cyclobutane derivative with two hydroxymethyl groups attached to the third carbon and a hydroxyl group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(hydroxymethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with formaldehyde in the presence of a base. The reaction proceeds through the formation of a diol intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation. The use of continuous flow reactors and other advanced manufacturing techniques can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(hydroxymethyl)cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The hydroxyl groups can be reduced to form corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: The major products include 3,3-bis(formyl)cyclobutan-1-ol and 3,3-bis(carboxy)cyclobutan-1-ol.
Reduction: The major product is 3,3-bis(methyl)cyclobutan-1-ol.
Substitution: The major products depend on the substituent introduced, such as 3,3-bis(chloromethyl)cyclobutan-1-ol or 3,3-bis(aminomethyl)cyclobutan-1-ol.
Aplicaciones Científicas De Investigación
3,3-Bis(hydroxymethyl)cyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(hydroxymethyl)cyclobutan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of hydroxyl groups, which can participate in various nucleophilic substitution and addition reactions. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanol: A simpler cyclobutane derivative with a single hydroxyl group.
3,3-Bis(chloromethyl)cyclobutan-1-ol: A halogenated derivative with similar structural features.
3,3-Bis(aminomethyl)cyclobutan-1-ol:
Uniqueness
3,3-Bis(hydroxymethyl)cyclobutan-1-ol is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile compound for various synthetic and research applications.
Propiedades
IUPAC Name |
3,3-bis(hydroxymethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-3-6(4-8)1-5(9)2-6/h5,7-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUCAPWDQSAXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide](/img/structure/B2931132.png)
![N1,N1-DIMETHYL-N4-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZENE-1,4-DIAMINE](/img/structure/B2931135.png)


![1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethanamine;hydrobromide](/img/structure/B2931141.png)


![N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2931144.png)

![N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2931148.png)
![N-(naphthalen-2-yl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2931149.png)
![Benzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2931151.png)

![5-Ethyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2931155.png)
